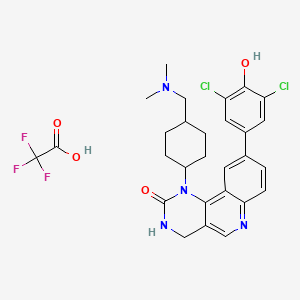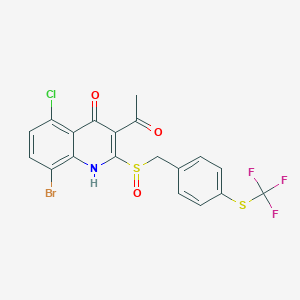
c-Myc inhibitor 8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
c-Myc inhibitor 8 is a potent compound used in cancer research, specifically targeting the c-Myc pathway. The c-Myc protein is a transcription factor that plays a crucial role in cell growth, differentiation, metabolism, and apoptosis. Aberrant expression of c-Myc is associated with various human cancers, making it a significant target for therapeutic intervention .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of c-Myc inhibitor 8 involves multiple synthetic steps. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. The process typically involves:
Formation of the core structure: This step involves the synthesis of the core chemical structure using organic synthesis techniques.
Functionalization: Various functional groups are added to the core structure to enhance its inhibitory activity.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow chemistry and automated synthesis are often employed to streamline production .
Análisis De Reacciones Químicas
Types of Reactions: c-Myc inhibitor 8 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions are employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .
Aplicaciones Científicas De Investigación
c-Myc inhibitor 8 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the c-Myc pathway and its role in cellular processes.
Biology: Helps in understanding the molecular mechanisms of c-Myc in cell growth and differentiation.
Medicine: Investigated for its potential therapeutic effects in treating various cancers, including leukemia and breast cancer.
Industry: Utilized in the development of new anticancer drugs and therapies .
Mecanismo De Acción
c-Myc inhibitor 8 exerts its effects by directly targeting the c-Myc protein. It binds to the c-Myc/Max dimer, preventing it from binding to DNA and regulating gene expression. This inhibition disrupts the transcriptional activity of c-Myc, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparación Con Compuestos Similares
Omomyc: A dominant-negative variant of c-Myc that interferes with c-Myc/Max dimerization.
JQ-1: A small molecule inhibitor that targets bromodomain proteins, indirectly affecting c-Myc expression.
10058-F4: A small molecule that inhibits c-Myc/Max dimerization .
Uniqueness: c-Myc inhibitor 8 is unique in its specific targeting of the c-Myc pathway, demonstrating potent inhibitory effects across various cancer types. Its ability to directly bind and inhibit the c-Myc/Max complex sets it apart from other inhibitors that may have indirect effects .
Propiedades
Fórmula molecular |
C19H12BrClF3NO3S2 |
|---|---|
Peso molecular |
538.8 g/mol |
Nombre IUPAC |
3-acetyl-8-bromo-5-chloro-2-[[4-(trifluoromethylsulfanyl)phenyl]methylsulfinyl]-1H-quinolin-4-one |
InChI |
InChI=1S/C19H12BrClF3NO3S2/c1-9(26)14-17(27)15-13(21)7-6-12(20)16(15)25-18(14)30(28)8-10-2-4-11(5-3-10)29-19(22,23)24/h2-7H,8H2,1H3,(H,25,27) |
Clave InChI |
VFRKNEMBXBTJNX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(NC2=C(C=CC(=C2C1=O)Cl)Br)S(=O)CC3=CC=C(C=C3)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



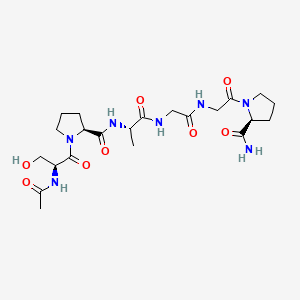
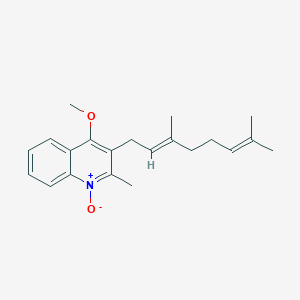

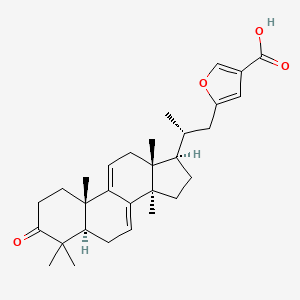

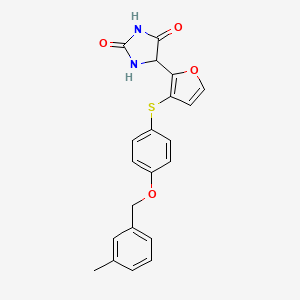
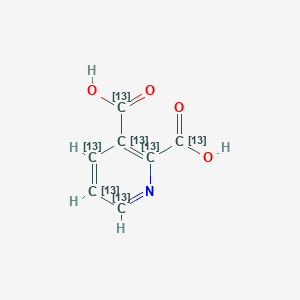

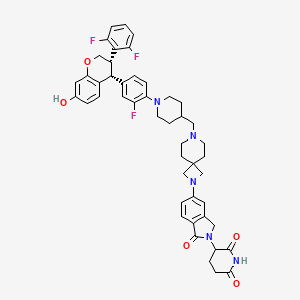
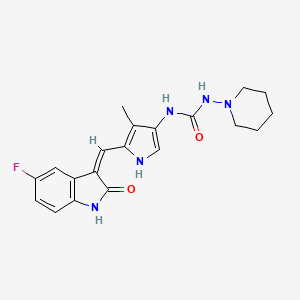
![4-Methyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8-tetraene-10,11-dione](/img/structure/B12388120.png)
![4-[3-(Difluoromethyl)-4-[[2-(3,4,5-trifluorophenyl)phenyl]carbamoyl]pyrazol-1-yl]butanoic acid](/img/structure/B12388133.png)
